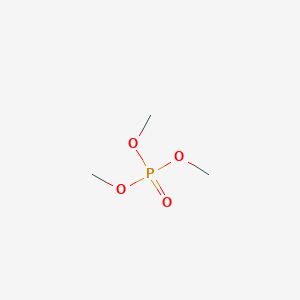
リン酸トリメチル
概要
説明
Trimethyl Phosphate (TMP) is an organophosphorus compound with versatile qualities and applications across various fields. Its synthesis, molecular structure, and reactivity are areas of significant interest in modern chemical research, with a focus on minimizing environmental impact and optimizing for sustainable solutions (Bruce & Li, 2023).
Synthesis Analysis
The synthesis of TMP involves reactions that can be optimized for industrial applications, including chemical synthesis, combustion, flame-retardant technologies, environmental processes, and pharmaceutical research. Advanced computational techniques have been employed to study the thermochemistry and rate kinetics of H-atom abstraction reactions in TMP, revealing its reactivity and potential pathways (Bruce & Li, 2023).
Molecular Structure Analysis
TMP's molecular structure has been determined using electron diffraction in the vapor phase, revealing rotational isomers with C3-symmetry. This structural insight is crucial for understanding its reactivity and physical properties (Trimethylphosphat & Oberhammer, 1973).
Chemical Reactions and Properties
TMP's chemical reactivity includes its ability to undergo various reactions, including H-atom abstraction with several stable species and radicals. These reactions have been thoroughly investigated, providing valuable information on TMP's susceptibility to different reaction pathways and its bond dissociation energies (Bruce & Li, 2023).
Physical Properties Analysis
The physical properties of TMP, such as its conformational behavior, have been studied using infrared spectroscopy. These studies have revealed details about the stability of its conformers and their relative energies in various solvents, contributing to our understanding of TMP's physical characteristics (Streck, Barnes, Herrebout, & Veken, 1996).
Chemical Properties Analysis
TMP's chemical properties, including its adsorption and reaction on different surfaces, have been analyzed to understand its behavior in various chemical processes. These studies provide insights into TMP's interactions with ceramic materials and its decomposition products, which are essential for its application in coatings and as a lubricant additive (Kim, Frantz, Didziulis, Fernández-Torres, & Perry, 2003).
科学的研究の応用
熱化学と速度論
TMPは、特にH原子引き抜き反応における熱化学的性質と速度論について研究されています。 この研究は、化学合成、燃焼、難燃技術における用途に不可欠なTMPを含む反応のエネルギーに関する洞察を提供します . TMPの反応機構とエネルギー変化を研究することで、目的の速度と収率を得るための条件を最適化でき、環境影響評価に役立ちます。
リグニンメチル化
グリーンケミストリーの分野では、TMPはリグニンのメチル化に使用されており、これはポリマー用途における熱安定性を向上させ、機能性を制御するための重要な反応です . このプロセスは、リグニンの熱分解中に芳香族炭化水素の収率を高めるのに重要であり、従来の有毒試薬に代わる安全で穏やかな選択肢を提供します。
難燃性
TMPは、リン含有量のため難燃剤として機能します。可燃性を低減し、火災の安全性を向上させるために、さまざまな材料に使用されています。 この文脈におけるTMPの研究は、燃焼抑制におけるその有効性と、より安全で環境に優しい火災抑制システムにおけるその潜在的な用途に焦点を当てています .
ポリマー調製
TMPは、着色抑制剤として、ポリエステルやその他のポリマーの調製に使用されます。 その役割は、製造プロセス中に所望の色品質を維持し、ポリマーの美的および機能的特性を維持することです .
芳香族ハロゲン化およびニトロ化反応の溶媒
TMPは、芳香族ハロゲン化およびニトロ化反応の溶媒として使用されています。 これらのプロセスは、医薬品、染料、農薬で不可欠なさまざまな芳香族化合物の製造において基本的なものです .
穏やかなメチル化剤
有機合成では、TMPは穏やかなメチル化剤として使用されます。アニリンおよび関連する複素環式化合物のジメチル化に特に有効です。 この用途は、特定の産業および研究ニーズに合わせて化合物の化学的特性を変更するために重要です .
作用機序
Target of Action
Trimethyl phosphate is an organophosphorus compound that primarily targets enzymes that catalyze the hydrolysis of phosphorylated compounds . It is a mild methylating agent, useful for dimethylation of anilines and related heterocyclic compounds .
Mode of Action
Trimethyl phosphate acts as a methylating agent, interacting with its targets to induce methylation . This process involves the transfer of a methyl group from trimethyl phosphate to the target molecule, altering its structure and function .
Biochemical Pathways
It is known that the compound plays a role in the methylation of anilines and related heterocyclic compounds . This suggests that it may influence pathways involving these compounds.
Pharmacokinetics
It is known that trimethyl phosphate is a nonvolatile liquid , suggesting that it may have good bioavailability.
Result of Action
The primary result of trimethyl phosphate’s action is the methylation of target molecules, which can alter their structure and function . This can have various effects at the molecular and cellular levels, depending on the specific targets and the context in which the interaction occurs.
Action Environment
Environmental factors can influence the action, efficacy, and stability of trimethyl phosphate. For example, the compound is known to hydrolyze when it comes into contact with water . This suggests that its activity could be affected by the presence of water or moisture in the environment. Furthermore, trimethyl phosphate is a nonvolatile liquid , which means its volatility could be influenced by temperature and pressure conditions.
Safety and Hazards
Trimethyl phosphate is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause genetic defects and is suspected of causing cancer . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
将来の方向性
Trimethyl phosphate is valued for its versatile qualities and applications in various fields . Thermochemical insights enhance our understanding of monomer incorporation, initiation, and propagation energetics . This study comprehensively investigates the thermochemistry and rate kinetics that govern H-atom abstractions in TMP through advanced computational techniques . The discussion and findings elucidate the need for further experimental validation for practical applications of TMP in chemical synthesis, combustion, flame-retardant technologies, environmental processes, and pharmaceutical research .
特性
IUPAC Name |
trimethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O4P/c1-5-8(4,6-2)7-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLBCYQITXONBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O4P, Array | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17402 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021403 | |
| Record name | Trimethyl orthophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trimethyl phosphate appears as a pale straw colored liquid. Inhalation may irritate respiratory tract. Vapor or liquid may irritate skin or eyes. Ingestion may irritate the mucous membranes of the gastrointestinal tract., Liquid, Clear liquid; [Hawley], COLOURLESS LIQUID. | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17402 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphoric acid, trimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethyl phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7616 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
387 °F at 760 mmHg (NTP, 1992), 197.2 °C | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17402 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
greater than 300 °F (NTP, 1992), 107 °C, 150 °C (302 °F) (Closed cup) | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17402 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trimethyl phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7616 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 5.0X10+5 mg/L at 25 °C, Slightyl soluble in ethanol; soluble in ethyl ether, Soluble in alcohol, ether and organic solvents, Soluble in gasoline, Solubility in water, g/100ml at 25 °C: 50 (good) | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17402 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.2144 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2144 g/cu cm at 20 °C, Relative density (water = 1): 1.2 | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17402 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 78.8 °F ; 5 mmHg at 128.7 °F; 10 mmHg at 154.0 °F (NTP, 1992), 0.85 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.11 | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17402 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Liquid, Colorless liquid | |
CAS RN |
512-56-1 | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17402 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trimethyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid, trimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethyl orthophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1E45TMW1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-51 °F (NTP, 1992), -46 °C | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17402 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of trimethyl phosphate?
A1: Trimethyl phosphate has the molecular formula C3H9O4P and a molecular weight of 140.08 g/mol.
Q2: What spectroscopic techniques are useful for characterizing trimethyl phosphate?
A2: Several spectroscopic techniques provide insights into the structure and properties of TMP:
- NMR Spectroscopy (1H, 13C, 31P): Provides information about the chemical environment of the hydrogen, carbon, and phosphorus atoms, respectively. This is particularly useful for studying TMP's structure, conformation, and interactions with other molecules. [, , , , , , ]
- Infrared (IR) Spectroscopy: Reveals information about the functional groups present in TMP, particularly the characteristic P=O and P–O–C stretching vibrations. [, , , ]
- Raman Spectroscopy: Complements IR spectroscopy, providing further insights into molecular vibrations and rotations. It's useful for studying TMP's conformational isomerism. [, ]
- Mass Spectrometry: Can be used to determine the molecular weight of TMP and identify fragmentation patterns, which are helpful in understanding its decomposition pathways. [, ]
Q3: How does trimethyl phosphate react with nucleophiles?
A3: TMP can act as a methylating agent due to the presence of three methyl groups attached to the phosphate group. It reacts with various nucleophiles like alcohols, amines, and thiols, transferring a methyl group (CH3) to the nucleophile. This reactivity is explored in several studies, highlighting its potential in organic synthesis and biological systems. [, , , , , ]
Q4: What factors influence the selectivity of trimethyl phosphate in alkylation reactions?
A4: Several factors affect TMP's reactivity and selectivity as an alkylating agent:
- Solvent: The solvent can significantly influence the reaction pathway. For example, in the methylation of pyridines, reactions in D2O showed different rate constants compared to CDCl3, highlighting the role of solvent polarity. []
- Catalyst: The presence of catalysts, such as fluoride ions (F-), can significantly enhance the rate of alkylation reactions using TMP. []
- Substrate: The nucleophilicity and steric hindrance of the substrate also play crucial roles in determining the reaction rate and selectivity. []
Q5: How is trimethyl phosphate used in the synthesis of hydroxyapatite?
A5: TMP serves as a source of phosphate ions in the sol-gel synthesis of nanocrystalline hydroxyapatite. The calcium source is typically recycled eggshells, offering a cost-effective and environmentally friendly approach to producing this biomaterial. []
Q6: What are the applications of trimethyl phosphate in analytical chemistry?
A6: TMP is used to determine the 18O enrichment of water in biological fluids, such as urine and plasma. This technique is particularly valuable for studying metabolic processes and energy expenditure using doubly labeled water. []
Q7: How does trimethyl phosphate interact with metal ions?
A7: TMP can coordinate to metal ions, forming complexes with various geometries and properties. Studies investigating the exchange rates of TMP on metal complexes provide insights into the kinetics and mechanisms of ligand exchange processes. [, , , ]
Q8: Can trimethyl phosphate be used as an electrolyte in batteries?
A8: TMP is investigated as a potential electrolyte solvent in potassium-ion batteries due to its non-flammable nature. Its electrochemical compatibility with graphite electrodes is improved by using concentrated salt electrolytes. [, ]
Q9: How is computational chemistry used to study trimethyl phosphate?
A9: Computational methods provide valuable insights into TMP's properties and reactivity:
- Conformational Analysis: Ab initio calculations help identify and characterize different conformations of TMP, determining their relative energies and barriers for interconversion. These calculations contribute to understanding TMP's behavior in different environments. []
- Reaction Mechanism Studies: Computational tools are used to investigate the mechanisms of reactions involving TMP, such as thiolysis, providing information on transition states, intermediates, and energy profiles. []
- Property Prediction: Quantum chemical methods are employed to predict TMP's thermochemical properties, such as bond dissociation energies, which are crucial for understanding its reactivity and stability. [, ]
Q10: What is known about the stability of trimethyl phosphate?
A10: TMP is relatively stable under normal conditions but can undergo hydrolysis in acidic or basic solutions. Its degradation products include dimethyl phosphate, monomethyl phosphate, and phosphoric acid. [, ]
Q11: What are the potential environmental impacts of trimethyl phosphate?
A11: While TMP is used in various applications, its release into the environment raises concerns:
- Atmospheric Fate: TMP reacts with hydroxyl radicals in the atmosphere, with an estimated tropospheric lifetime of approximately 3 days. This reaction leads to the formation of breakdown products, some of which might have environmental impacts. []
- Aqueous Photolysis: Upon irradiation with UV light in aqueous solutions, TMP undergoes photodegradation, producing dimethyl phosphate, formaldehyde, and formic acid. This process is relevant to understanding TMP's fate in aquatic environments. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B42105.png)

![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)

![(19S)-8-[(Dimethylamino)methyl]-19-ethyl-7,12,19-trihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B42117.png)






![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)

